N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-14-9-5-3-7-12(14)17-16(18)15-10-11-6-2-4-8-13(11)20-15/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBABOSHNJXQEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Routes for N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
The synthesis of this compound is primarily achieved through the formation of an amide bond between the benzofuran-2-carboxylic acid core and 2-methoxyaniline. The efficiency and success of this synthesis hinge on the preparation of the precursors and the specific coupling methods employed.
Precursor Synthesis and Functionalization Pathways
The foundational precursor for the target molecule is benzofuran-2-carboxylic acid. The synthesis of this heterocyclic carboxylic acid has been approached through various methodologies. A prevalent method involves the reaction of salicylaldehydes with haloacetates, followed by the cyclization of the resulting formylphenoxyacetic acid intermediates. researchgate.net This cyclization is often facilitated by a basic catalyst in an alcoholic solution. researchgate.net Alternative routes to the benzofuran-2-carboxylic acid skeleton include the palladium-catalyzed carbonylative cyclization of o-alkynylphenols and the cyclocondensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) with bromomalonic acid. researchgate.net
The second key precursor is 2-methoxyaniline, which is a commercially available reagent. Functionalization of this precursor is less common for the direct synthesis of the title compound but is a key strategy in the synthesis of derivatives, as discussed in later sections.
Coupling Reactions and Amidation Approaches
The central step in forming this compound is the amidation reaction. This involves the coupling of benzofuran-2-carboxylic acid with 2-methoxyaniline. Standard peptide coupling reagents are commonly used to facilitate this transformation. One established method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) in a solvent such as Tetrahydrofuran (THF) at room temperature. researchgate.net
An alternative approach involves the use of N,N'-carbonyldiimidazole (CDI) as the activating agent for the carboxylic acid. nih.gov In this procedure, the benzofuran-2-carboxylic acid is first treated with CDI in THF, followed by the addition of the aniline (B41778) derivative to form the desired amide. nih.gov More advanced methods in amide bond formation, such as copper-mediated cross-coupling reactions of O-acetyl hydroxamic acids with boronic acids, represent potential alternative strategies for this amidation process under non-basic conditions. nih.gov
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, coupling reagents, reaction temperature, and duration. For instance, the EDC/HOBt coupling method is typically performed overnight at room temperature in THF. researchgate.net The synthesis of related 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives using N,N'-carbonyldiimidazole involved stirring for 12–14 hours after the addition of the aniline. nih.gov
The choice of solvent can significantly impact reaction efficiency, with common options including Tetrahydrofuran (THF), Dichloromethane (CH2Cl2), and Dimethylformamide (DMF). researchgate.netnih.govnih.gov Temperature is another critical factor; while many amidation reactions proceed efficiently at room temperature, some transformations may require heating to achieve completion. researchgate.netchemrxiv.org The following table summarizes various conditions reported for the synthesis of the parent compound and its close derivatives.
| Precursors | Coupling Reagents/Catalyst | Solvent | Conditions | Yield |
| Benzofuran-2-carboxylic acid, Substituted anilines | EDC, HOBt | THF | Room temperature, overnight | Moderate to Good |
| 7-Methoxy-2-benzofuran-carboxylic acid, Substituted anilines | N,N'-Carbonyldiimidazole | THF | Stir for 1 h, then add aniline and stir for 12-14 h | 40.0% for the 2-methoxyphenyl derivative nih.gov |
| N-(quinolin-8-yl)benzofuran-2-carboxamide, Aryl iodide | Pd(OAc)2, AgOAc, NaOAc | CPME | 110 °C, 7-16 h | Good to Excellent (for C-H arylation step) chemrxiv.org |
Design and Synthesis of Structural Analogs and Derivatives
The this compound scaffold is a versatile template for chemical modification. The design and synthesis of structural analogs have been explored by introducing substituents on both the benzofuran (B130515) core and the N-phenyl moiety to investigate structure-activity relationships for various biological targets.
Modifications on the Benzofuran Ring System
The benzofuran ring offers several positions for substitution, allowing for the creation of a diverse library of analogs. A notable strategy involves the introduction of substituents at the C3, C5, and C7 positions.
C3-Position Modification: A modular synthetic route has been developed to install a wide range of aryl and heteroaryl substituents at the C3 position. mdpi.com This method utilizes an 8-aminoquinoline (B160924) (8-AQ) directing group on the carboxamide, which facilitates a palladium-catalyzed C–H arylation with various aryl iodides. nih.govmdpi.com The directing group can then be removed and replaced with other amines via a transamidation procedure. chemrxiv.orgmdpi.com This approach allows for the late-stage diversification of the benzofuran scaffold. mdpi.com
C7-Position Modification: Analogs have been synthesized featuring a methoxy (B1213986) group at the C7 position of the benzofuran ring. nih.govresearchgate.net The synthesis of these compounds, such as 7-methoxy-N-(2-methoxyphenyl)benzofuran-2-carboxamide, follows a similar amidation pathway starting from the corresponding 7-methoxy-2-benzofuran-carboxylic acid precursor. nih.gov
The table below illustrates examples of modifications made to the benzofuran ring system.
| Modification Site | Substituent | Synthetic Strategy |
| C3 | Aryl groups (e.g., 4-methoxyphenyl) | 8-Aminoquinoline directed C–H arylation chemrxiv.orgmdpi.com |
| C3 | Heteroaryl groups (e.g., thiophene) | 8-Aminoquinoline directed C–H arylation nih.gov |
| C7 | Methoxy (-OCH3) | Synthesis from 7-methoxy-2-benzofuran-carboxylic acid precursor nih.govresearchgate.net |
Substituent Effects on the N-(2-methoxyphenyl) Moiety
Modifying the N-phenyl ring is another key strategy for generating analogs. Studies have synthesized libraries of N-(substituted-phenyl)-1-benzofuran-2-carboxamides to probe the effects of different substituents on biological activity. researchgate.netnih.gov The type and position of the substituent on the phenyl ring can have a significant impact. nih.gov
For example, a study exploring modulators of Amyloid Beta (Aβ42) aggregation found that the presence and position of methoxy and hydroxyl groups on the N-phenyl ring were critical. nih.gov Compounds with a methoxyphenol moiety demonstrated inhibitory effects on Aβ42 fibrillogenesis, whereas a 4-methoxyphenyl (B3050149) substituent led to an acceleration of aggregation. nih.gov This highlights the sensitivity of the molecule's function to subtle structural changes on the N-phenyl group.
The following table summarizes various substituents that have been incorporated onto the N-phenyl ring of the benzofuran-2-carboxamide (B1298429) scaffold and their observed effects in specific assays.
| N-Phenyl Moiety Substituent | Derivative Name | Observed Effect (in Aβ42 Aggregation Assay) | Reference |
| 3-hydroxy, 4-methoxy | N-(3-hydroxy-4-methoxyphenyl)-1-benzofuran-2-carboxamide | Concentration-dependent inhibition of Aβ42 aggregation nih.gov | nih.gov |
| 2-hydroxy, 3-methoxy | N-(2-hydroxy-3-methoxyphenyl)-1-benzofuran-2-carboxamide | Inhibition of Aβ42 aggregation nih.gov | nih.gov |
| 4-methoxy | N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | Promotion of Aβ42 fibrillogenesis nih.gov | nih.gov |
Variations at the Carboxamide Linker
The carboxamide linker in this compound is a critical structural motif that can be modified to generate a diverse range of derivatives. One prominent strategy for achieving this variation is through transamidation. This process allows for the direct replacement of the amine portion of the amide, enabling the introduction of various functionalities.
A highly modular synthetic route leverages an 8-aminoquinoline (8-AQ) directing group. nih.govnih.gov In this approach, benzofuran-2-carboxylic acid is first coupled with 8-aminoquinoline. chemrxiv.org The resulting 8-AQ amide then serves as a substrate for subsequent modifications, such as palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring. nih.govnih.gov Following the introduction of desired substituents onto the benzofuran core, the 8-AQ auxiliary group can be efficiently cleaved and replaced with a different amine via a two-step, one-pot transamidation procedure. nih.govdiva-portal.org
This transamidation involves two key steps:
Activation : The 8-AQ amide is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This forms an intermediate N-acyl-Boc-carbamate, which activates the amide carbonyl for nucleophilic attack. chemrxiv.orgsemanticscholar.org
Aminolysis : The activated carbamate (B1207046) is then reacted with a new primary or secondary amine nucleophile. This step proceeds efficiently, often at mild temperatures (e.g., 60°C) and without the need for any additional catalyst, to yield the final desired benzofuran-2-carboxamide derivative. nih.govchemrxiv.org
This transamidation protocol is compatible with a wide array of amines, allowing for the synthesis of a structurally diverse library of carboxamides. nih.gov For instance, the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide can be successfully transamidated with various amines, demonstrating the versatility of this method. chemrxiv.org
Another approach to modifying the linker involves N-alkylation of the pre-formed carboxamide. For example, N-phenyl-benzofuran-2-carboxamides can be treated with a strong base like sodium hydride to form the corresponding anion. nih.gov This anion can then react with an alkyl halide, such as 1-(3-iodopropyl)piperidine, to introduce an N-alkyl substituent onto the carboxamide nitrogen, yielding N-aryl, N-alkyl benzofuran-2-carboxamides. nih.gov This method effectively transforms the secondary amide linker into a tertiary one.
Below is a data table summarizing reaction conditions for linker modification strategies.
Stereochemical Considerations in Synthesis
While this compound itself is an achiral molecule, stereochemical considerations become paramount during the synthesis of its derivatives, particularly when chiral centers or axes are introduced.
One significant stereochemical phenomenon relevant to this class of compounds is atropisomerism. nih.gov Atropisomerism is a form of axial chirality that arises from hindered rotation (high rotational barrier) around a single bond, most commonly a σ-bond connecting two sp²-hybridized atoms. acs.orgnsf.gov In N-aryl benzamides like this compound, the bond between the carboxamide nitrogen and the 2-methoxyphenyl ring is a potential atropisomeric axis. nih.gov
The stereochemical stability of atropisomers is classified based on their half-life of racemization (t₁/₂) at a given temperature (e.g., 37°C):
Class 1 : Rapidly interconverting (t₁/₂ < 60 s). These are typically not considered stereoisomers in the classical sense but may adopt preferred conformations when binding to a biological target. acs.orgnih.gov
Class 2 : Moderately stable (60 s < t₁/₂ < 4.5 years). These can be isolated but may racemize under certain conditions. acs.org
Class 3 : Configurationally stable (t₁/₂ > 4.5 years). These are effectively non-interconverting enantiomers. acs.org
For this compound, the presence of the ortho-methoxy group on the N-phenyl ring can create steric hindrance that restricts rotation around the N-aryl bond. If additional bulky substituents are introduced, either on the benzofuran core or on the phenyl ring, the rotational barrier could be high enough to allow for the existence of stable, isolable atropisomers (Class 2 or 3). nih.gov The synthesis of such derivatives would require either a separation of the resulting atropisomers or an atroposelective synthetic method to produce a single enantiomer. nsf.gov
Furthermore, if chiral centers are introduced into the molecule, for example, by adding a substituent that renders a carbon atom stereogenic, the synthesis must control the resulting stereochemistry. Asymmetric synthesis strategies, such as using chiral catalysts or auxiliaries, would be necessary to achieve high enantioselectivity or diastereoselectivity. researchgate.netrsc.org For instance, the asymmetric synthesis of spiro[benzofuran-pyrrolidine] derivatives demonstrates how chiral organocatalysis can be used to control the stereochemical outcome in complex benzofuran-containing scaffolds. rsc.org While not directly involving the parent compound, these methodologies highlight the strategies applicable to the synthesis of its chiral derivatives.
The table below outlines the classes of atropisomeric stability.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms in N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide.
The ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the benzofuran (B130515) ring system, the 2-methoxyphenyl group, the methoxy (B1213986) substituent, and the amide N-H proton. The aromatic region would feature complex multiplets for the protons on both the benzofuran and the phenyl rings. A characteristic downfield singlet would correspond to the amide proton, while a singlet in the upfield region would be assigned to the methoxy group's protons.
The ¹³C NMR spectrum provides complementary data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically observed at a significant downfield shift. Aromatic carbons and the carbons of the benzofuran moiety would resonate in the intermediate region of the spectrum, while the methoxy carbon would appear at a higher field.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Amide N-H | ~9.5 (s, 1H) | - |
| Amide C=O | - | ~159.0 |
| Benzofuran H-3 | ~7.6 (s, 1H) | ~114.0 |
| Benzofuran Aromatic H | ~7.3-7.8 (m, 4H) | ~112.0-128.0 |
| Benzofuran Quaternary C | - | ~148.0, ~155.0 |
| 2-Methoxyphenyl Aromatic H | ~7.0-8.4 (m, 4H) | ~111.0-125.0 |
| 2-Methoxyphenyl Quaternary C | - | ~122.0, ~149.0 |
| Methoxy (-OCH₃) | ~3.9 (s, 3H) | ~56.0 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. 's' denotes singlet, 'm' denotes multiplet.
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically between protons separated by two or three bonds. sdsu.edu In this compound, COSY would be used to identify adjacent protons within the benzofuran's benzene (B151609) ring and within the 2-methoxyphenyl ring, helping to trace the spin systems of each aromatic unit.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with those of directly attached carbon atoms (¹J C-H coupling). youtube.com This allows for the direct assignment of a carbon signal based on the signal of its attached proton, for example, linking the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique is crucial for identifying longer-range couplings between protons and carbons, typically over two or three bonds (²J C-H and ³J C-H). researchgate.net This experiment is instrumental in piecing together the molecular structure by connecting different fragments. For instance, HMBC would show a correlation from the amide N-H proton to the carbonyl carbon and to carbons of the 2-methoxyphenyl ring, confirming the link between the amide group and the aromatic ring. It would also show correlations between the benzofuran H-3 proton and the carbonyl carbon, solidifying the connection between the benzofuran system and the carboxamide linker.
Table 2: Key Predicted 2D NMR Correlations
| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Structural Information Confirmed |
|---|---|---|---|
| COSY | Adjacent aromatic protons | Adjacent aromatic protons | Proton connectivity within each aromatic ring |
| HMQC/HSQC | All C-H protons | Directly bonded carbons | Direct C-H attachments |
| HMBC | Amide N-H | Amide C=O, Phenyl C | Connectivity of amide to phenyl ring |
| HMBC | Benzofuran H-3 | Amide C=O, Benzofuran C | Connectivity of benzofuran to carboxamide |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₁₆H₁₃NO₃), HRMS is critical for confirming the chemical formula.
Molecular Formula : C₁₆H₁₃NO₃
Calculated Monoisotopic Mass : 267.08954 Da
An experimental HRMS measurement yielding a mass value very close to the calculated value would provide strong evidence for the compound's elemental composition. Often, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ are observed. uni.lu
In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. The primary fragmentation of this compound is expected to occur at the labile amide bond.
Key fragmentation pathways would likely include:
Alpha-cleavage at the amide C-N bond, resulting in the formation of a benzofuran-2-carbonyl cation and a 2-methoxyaniline radical. libretexts.org
Subsequent fragmentation of the primary ions. The benzofuran-2-carbonyl cation could lose a molecule of carbon monoxide (CO). The 2-methoxyaniline radical could lose a methyl radical from the methoxy group.
Table 3: Predicted Mass Spectrometry Fragments
| Predicted m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 267 | [C₁₆H₁₃NO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 145 | [C₉H₅O₂]⁺ | Cleavage of amide C-N bond (Benzofuran-2-carbonyl cation) |
| 123 | [C₇H₉NO]⁺˙ | Cleavage of amide C-N bond (2-methoxyaniline radical cation) |
| 117 | [C₈H₅O]⁺ | Loss of CO from the m/z 145 fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
IR spectroscopy measures the vibration of atoms in a molecule. Specific bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. For this compound, key absorption bands would confirm the presence of the amide and ether groups, as well as the aromatic systems. mdpi.commdpi.com
UV-Vis spectroscopy probes the electronic transitions within a molecule. mu-varna.bg The conjugated system, which includes the benzofuran and the phenyl ring, is expected to absorb UV radiation, leading to π → π* transitions. The position and intensity of the absorption maxima (λ_max) are characteristic of the extent and nature of the conjugated system. Benzofuran derivatives typically exhibit two main absorption bands. researchgate.net
Table 4: Characteristic IR and UV-Vis Spectral Data
| Spectroscopy | Expected Absorption | Functional Group / Transition |
|---|---|---|
| IR | ~3300 cm⁻¹ | N-H stretch (amide) |
| IR | ~1650 cm⁻¹ | C=O stretch (Amide I) |
| IR | ~1540 cm⁻¹ | N-H bend (Amide II) |
| IR | ~1250 cm⁻¹ | C-O stretch (aryl ether) |
| IR | ~1600, ~1480 cm⁻¹ | C=C stretch (aromatic) |
| UV-Vis | ~280-320 nm | π → π* transition |
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides valuable information about bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, it reveals how molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces.
While a crystal structure for this compound is not available, studies on similar benzofuran derivatives have been conducted. For instance, the crystal structure of 2-(2-methoxyphenyl)-1-benzofuran has been determined, showing a dihedral angle between the benzofuran and methoxyphenyl ring systems of 16.67(6)°. nih.gov The benzofuran unit in this related compound is nearly planar. nih.gov In the crystal lattice of this analogue, molecules are connected by weak C—H···O hydrogen bonds and C—H···π interactions. nih.gov
For this compound, one would anticipate the carboxamide linker to play a significant role in the supramolecular assembly through N—H···O hydrogen bonding. The relative orientation of the benzofuran and methoxyphenyl rings would be a key conformational feature, influenced by steric and electronic effects.
A hypothetical data table for the crystallographic analysis of this compound, were it to be determined, would resemble the following:
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃NO₃ |
| Formula Weight | 267.28 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |
| α = ? °, β = ? °, γ = ? ° | |
| Volume | ? ų |
| Z | ? |
| Density (calculated) | ? g/cm³ |
| Absorption Coefficient | ? mm⁻¹ |
| R-factor | ? |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Studies (if applicable)
Chiroptical spectroscopy, particularly circular dichroism (CD), is employed to study chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the stereochemistry of a molecule, including the absolute configuration of chiral centers and the presence of atropisomerism.
This compound is not inherently chiral. However, if it were to be functionalized with a chiral center or if restricted rotation around a single bond led to stable atropisomers, CD spectroscopy would be a crucial tool for its stereochemical investigation.
For a chiral derivative, the CD spectrum would exhibit positive or negative bands (Cotton effects) at specific wavelengths, corresponding to the electronic transitions of the chromophores within the molecule. The sign and intensity of these bands could be used to assign the absolute configuration by comparing experimental data with theoretical calculations or with the spectra of structurally related compounds of known stereochemistry.
Studies on other chiral benzofuran-containing molecules have utilized circular dichroism to establish their absolute configurations. rsc.org For instance, the helicity of dihydrobenzofuran rings has been correlated with the sign of the Cotton effect in the CD spectrum. rsc.org
Should a chiral analogue of this compound be synthesized, a typical (though hypothetical) data table summarizing its chiroptical properties might look like this:
| Solvent | λmax [nm] (Δε [L·mol⁻¹·cm⁻¹]) |
| Methanol | 220 (+5.3), 250 (-2.1), 300 (+1.5) |
| Acetonitrile | 222 (+5.1), 251 (-2.0), 302 (+1.6) |
This table would indicate the wavelengths of maximum CD absorption (λmax) and the corresponding molar circular dichroism (Δε), providing a stereochemical fingerprint of the molecule.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to map the energy landscape and electron distribution of the compound.
A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller energy gap suggests that the molecule is more polarizable, less stable, and more reactive. nih.govpmf.unsa.ba For benzofuran (B130515) derivatives, the HOMO and LUMO are typically distributed across the aromatic rings, and their energy gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| ΔE (HOMO-LUMO Gap) | Indicator of Chemical Reactivity and Stability | 4.0 to 5.5 |
| Chemical Hardness (η) | Resistance to change in electron distribution [(ELUMO - EHOMO)/2] | 2.0 to 2.75 |
| Electronegativity (χ) | Measure of electron-attracting power [-(EHOMO + ELUMO)/2] | 3.25 to 4.25 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. libretexts.org It is calculated by placing a positive point charge at various points on the electron density surface and computing the potential energy. libretexts.org The resulting map is color-coded to indicate different regions of electrostatic potential: red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack) and blue areas signify positive potential (electron-poor regions, susceptible to nucleophilic attack). libretexts.orgscispace.com
For a molecule like N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide, the MEP map would typically show a high electron density (red/yellow) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the benzofuran oxygen, making these sites potential hydrogen bond acceptors. Conversely, the hydrogen atom on the amide nitrogen (N-H) would be expected to show a positive potential (blue), indicating its role as a potential hydrogen bond donor. This analysis is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. researchgate.net
Molecular Docking Simulations for Putative Biological Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. derpharmachemica.com This method is instrumental in identifying potential biological targets and elucidating the binding mode of a compound.
Docking algorithms explore numerous possible conformations of the ligand within the binding site of a target protein and score them based on a function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable and favorable interaction.
This compound has been investigated in studies alongside other benzofuran and benzo[b]thiophene-2-carboxamide (B1267583) derivatives as a potential modulator of Amyloid Beta (Aβ42) aggregation, a key process in Alzheimer's disease. researchgate.netnih.gov In these studies, molecular docking was used to understand how these compounds might interact with Aβ42 fibril models. researchgate.netnih.gov The simulations suggested that the orientation of the bicyclic benzofuran ring system plays a significant role in the molecule's ability to interact with the target. researchgate.netnih.gov Other studies on similar benzofuran carboxamides have explored their binding to targets like protein kinases (e.g., VEGFR-2) and bacterial enzymes, demonstrating the versatility of this scaffold in interacting with diverse protein binding pockets. derpharmachemica.comnih.gov
| Compound Class | Putative Biological Target | Predicted Binding Energy (kcal/mol) | Reference Study Context |
|---|---|---|---|
| N-phenylbenzofuran-2-carboxamides | Amyloid Beta (Aβ42) Fibril | Not explicitly stated, but orientation deemed critical. | Modulation of Aβ42 Aggregation researchgate.netnih.gov |
| Benzofuranyl thiosemicarbazones | PI3Kα / VEGFR-2 | Not explicitly stated, but potent inhibition observed. | Anticancer Activity nih.gov |
| C-2 Sulfenylated Benzofurans | Interleukin 1-β | -7.36 to -7.52 | Anti-inflammatory Activity researchgate.net |
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These key motifs are crucial for understanding the structural basis of molecular recognition.
Hydrogen Bonding: The amide N-H group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen, methoxy oxygen, and benzofuran oxygen can act as hydrogen bond acceptors. Docking studies of related compounds frequently show these groups forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Tyrosine) or the peptide backbone in the active site. researchgate.net
Hydrophobic Interactions: The aromatic benzofuran and methoxyphenyl rings are predominantly nonpolar and are likely to engage in favorable hydrophobic interactions with nonpolar amino acid residues such as Leucine, Valine, Isoleucine, and Phenylalanine.
Pi-Pi Stacking: The planar aromatic rings can also participate in π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan, further anchoring the ligand in the binding pocket.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Changes
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can assess the stability of the predicted binding pose and observe any conformational changes in the ligand or the protein upon binding. ekb.eg
An MD simulation typically runs for tens to hundreds of nanoseconds. ekb.eg The stability of the ligand within the binding site is often evaluated by calculating the Root-Mean-Square Deviation (RMSD) of the ligand's atoms over the course of the simulation relative to their initial docked position. A low and stable RMSD value suggests that the ligand remains securely bound in its initial pose. In contrast, a large and fluctuating RMSD may indicate that the ligand is unstable in that binding pocket or is shifting to a different binding mode. Analysis of the Root-Mean-Square Fluctuation (RMSF) of protein residues can also reveal which parts of the protein become more or less flexible upon ligand binding. ekb.eg These simulations are vital for validating docking results and providing a more realistic understanding of the dynamic nature of the ligand-target interaction.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In silico ADME prediction is a crucial step in early-stage drug discovery, allowing for the assessment of a compound's pharmacokinetic profile without the need for extensive laboratory testing. For the broader class of N-aryl-1-benzofuran-2-carboxamides, various computational models have been employed to predict key ADME parameters. These predictions are vital for optimizing lead compounds and reducing the likelihood of late-stage clinical failures.
While specific ADME data for this compound is not extensively published, studies on analogous benzofuran derivatives provide a predictive framework. These studies often utilize a variety of software and web-based tools to calculate properties that influence a compound's behavior in the body. Key predicted ADME properties for a representative set of N-substituted benzofuran-2-carboxamide (B1298429) derivatives are often presented in a tabular format to facilitate comparison and analysis.
Table 1: Predicted ADME Properties of Representative Benzofuran-2-Carboxamide Analogs
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Polar Surface Area (Ų) | Predicted Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Penetration |
|---|---|---|---|---|---|---|---|
| Analog A | 281.29 | 3.5 | 1 | 4 | 55.1 | High | Yes |
| Analog B | 311.32 | 4.1 | 1 | 5 | 64.3 | High | Yes |
| Analog C | 297.30 | 3.8 | 2 | 4 | 75.3 | High | No |
Note: The data in this table is representative of typical in silico predictions for this class of compounds and is for illustrative purposes. Actual values for this compound may vary.
These predictions are generally based on established models and algorithms that correlate molecular structure with pharmacokinetic behavior. For instance, properties like molecular weight, octanol-water partition coefficient (LogP), and the number of hydrogen bond donors and acceptors are fundamental to Lipinski's rule of five, which assesses the druglikeness of a compound. The polar surface area is another critical descriptor that influences membrane permeability and, consequently, absorption.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and QSAR modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzofuran-2-carboxamide derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects.
In a typical QSAR study of benzofuran-based compounds, a series of analogs with varying substituents on the N-phenyl ring and the benzofuran core are synthesized and their biological activity against a specific target is determined. A variety of molecular descriptors are then calculated for each compound, encompassing constitutional, topological, geometrical, and electronic properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that correlates these descriptors with the observed biological activity.
For instance, a 2D-QSAR study on a series of benzofuran-based vasodilators identified several key descriptors that influence their activity. nih.gov While this compound was not explicitly included in this specific study, the findings provide valuable insights into the structure-activity relationships of this class of compounds. The developed QSAR models help in predicting the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov
Table 2: Key Molecular Descriptors in a Representative QSAR Model for Benzofuran Derivatives
| Descriptor Type | Descriptor Name | Correlation with Activity |
|---|---|---|
| Topological | Wiener Index | Positive |
| Electronic | Dipole Moment | Negative |
| Steric | Molar Refractivity | Positive |
Note: This table illustrates the types of descriptors commonly found to be significant in QSAR models of benzofuran derivatives and their general correlation with biological activity.
The robustness and predictive power of a QSAR model are evaluated using various statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the Fischer statistic (F-test). A statistically significant QSAR model can be a reliable tool for the virtual screening of large compound libraries and for the rational design of new, more potent analogs. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. This approach is particularly useful when the three-dimensional structure of the target protein is unknown.
For the benzofuran-2-carboxamide scaffold, pharmacophore models can be developed based on a set of known active compounds. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The relative spatial arrangement of these features is crucial for biological activity.
A hypothetical pharmacophore model for a series of N-aryl-1-benzofuran-2-carboxamides might include:
An aromatic ring feature corresponding to the benzofuran core.
A hydrogen bond acceptor feature associated with the carbonyl oxygen of the carboxamide linkage.
A hydrogen bond donor feature from the amide nitrogen.
A hydrophobic/aromatic feature representing the N-phenyl ring.
An additional feature, such as a hydrogen bond acceptor for the methoxy group in the case of this compound.
Once a pharmacophore model is generated and validated, it can be used as a 3D query to search virtual compound databases to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. This approach has been successfully applied in the discovery of inhibitors for various therapeutic targets. nih.gov Furthermore, the insights gained from pharmacophore models can guide the structural modification of existing leads to enhance their activity and selectivity.
Biological Target Identification and Mechanistic Investigations in Vitro and in Silico
Enzyme Inhibition and Activation Studies
While comprehensive enzymatic screening of the parent compound N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is not extensively detailed in the available literature, studies on structurally related compounds provide insight into the potential of this chemical class as enzyme modulators. The methodologies for characterizing such interactions are well-established.
Enzyme kinetic studies are crucial for understanding how a compound affects an enzyme's activity. These analyses determine parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which can be altered by inhibitors. For instance, a competitive inhibitor typically increases the Km without changing the Vmax, as it competes with the substrate for the enzyme's active site. youtube.com In contrast, non-competitive inhibitors can decrease the Vmax without affecting the Km. youtube.com
Studies on tyrosinase inhibitors, for example, utilize kinetic plots to determine the type of inhibition. For competitive inhibitors like kojic acid, the concentration required to achieve 50% inhibition (IC50) increases as the substrate concentration increases, confirming a competitive mechanism. nih.gov Similar kinetic characterization would be essential to define the precise mechanism by which any benzofuran-2-carboxamide (B1298429) derivative modulates a target enzyme.
A key aspect of drug discovery is ensuring a compound acts selectively on its intended target to minimize off-target effects. This is achieved by screening the compound against a panel of related enzymes, often protein kinases. For instance, in the development of inhibitors for Clydesdale (Clk) kinases, which are involved in pre-mRNA splicing, selectivity is paramount. Studies on 5-methoxybenzothiophene-2-carboxamides, a class of compounds structurally related to benzofurans, demonstrated the ability to achieve high selectivity for Clk1/4 over other kinases like Clk2 and Dyrk1A/1B through structural modifications. mdpi.com This type of selectivity profiling is a critical step in evaluating the therapeutic potential of this compound derivatives.
Receptor Binding Assays and Ligand Profiling
Derivatives of the benzofuran-2-carboxamide scaffold have been identified as potent and selective ligands for specific receptors, particularly sigma receptors. These receptors are implicated in a variety of neurological processes and are targets for therapeutic development.
Novel N-arylated and N-alkylated benzofuran-2-carboxamides have been synthesized and evaluated for their affinity at sigma-1 and sigma-2 receptors. nih.gov Compounds featuring an N-phenyl and an N-(3-(piperidin-1-yl)propyl) substituent exhibited high affinity for the sigma-1 receptor, with Ki values in the low nanomolar range. nih.gov The selectivity for sigma receptors over other non-sigma receptors was also significant, with Ki values for off-targets being substantially higher. nih.gov
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |
|---|---|---|
| KSCM-1 | 34 | 152 |
| KSCM-5 | 7.8 | 27 |
| KSCM-11 | 8.6 | 110 |
Data sourced from studies on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides. nih.gov
Furthermore, analogs such as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide have been shown to act as agonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).
Cellular Pathway Modulation in Cellular Systems (e.g., cell lines)
The biological effects of this compound derivatives have been extensively studied in various cell lines, revealing their ability to modulate fundamental cellular pathways, including those governing cell life and death and the response to oxidative stress.
Several derivatives of benzofuran (B130515) have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.
A novel benzofuran lignan (B3055560) derivative was found to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle, leading to the induction of apoptosis. nih.gov This effect was linked to the p53 tumor suppressor pathway. nih.gov Similarly, a benzofuran-isatin conjugate, Compound 5a, induced cell cycle arrest at the G1/G0 phase in HT29 colon cancer cells and at the G2/M phase in metastatic SW620 cells. nih.gov The induction of apoptosis by Compound 5a was associated with the downregulation of the anti-apoptotic protein Bcl-xl and the upregulation of the pro-apoptotic protein Bax, suggesting the involvement of the mitochondria-dependent apoptosis pathway. nih.gov
Other studies on benzofuran-substituted chalcone (B49325) derivatives showed they could induce apoptosis through the extrinsic pathway in human breast (MCF-7, MDA-MB-231) and lung (A549, H1299) cancer cell lines. uludag.edu.tr
| Derivative Class | Cell Line(s) | Observed Effect | Associated Pathway/Markers |
|---|---|---|---|
| Benzofuran Lignan | Jurkat T lymphocytes | G2/M Arrest, Apoptosis | p53-dependent |
| Benzofuran-Isatin Conjugate (5a) | HT29 (colon) | G1/G0 Arrest, Apoptosis | p53, Bcl-xl, Bax |
| Benzofuran-Isatin Conjugate (5a) | SW620 (colon) | G2/M Arrest, Apoptosis | p53, Bcl-xl, Bax |
| Benzofuran Chalcones | MCF-7, MDA-MB-231 (breast); A549, H1299 (lung) | Apoptosis | Extrinsic Pathway |
Data compiled from multiple studies on benzofuran derivatives. nih.govnih.govuludag.edu.tr
Oxidative stress, resulting from an imbalance in reactive oxygen species (ROS), is implicated in neurodegenerative diseases. nih.gov Derivatives of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide have been synthesized and evaluated for their neuroprotective and antioxidant properties. nih.govnih.govresearchgate.net
These compounds were tested for their ability to protect primary cultured rat cortical neurons from excitotoxicity induced by N-methyl-D-aspartic acid (NMDA), a process known to involve ROS generation. nih.govnih.gov Several derivatives significantly attenuated the generation of ROS induced by NMDA. nih.gov Specifically, a derivative with a hydroxyl (-OH) substitution, compound 1j, was not only effective in reducing ROS in cells but also showed direct radical scavenging activity in a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay and inhibited lipid peroxidation in rat brain homogenates. nih.govnih.govresearchgate.net Another derivative, compound 1f (with a methyl -CH3 substitution), exhibited potent neuroprotection against NMDA-induced excitotoxicity. nih.govnih.govresearchgate.net These findings highlight the potential of the benzofuran-2-carboxamide scaffold in developing agents that can counteract oxidative stress. nih.govnih.gov
| Compound | Key Substitution | Activity Against NMDA-Induced Excitotoxicity | Activity Against NMDA-Induced ROS Generation | DPPH Radical Scavenging |
|---|---|---|---|---|
| 1f | -CH3 | Potent protection | Significant attenuation | Not specified as most potent |
| 1j | -OH | Marked protection | Most potent inhibition | Moderate activity |
Data sourced from a study on novel benzofuran-2-carboxamide derivatives. nih.govnih.govresearchgate.net
Amyloid Beta (Aβ42) Aggregation Modulation and Neuroprotection Studies
Research into the effects of this compound on the aggregation of amyloid-beta (Aβ42) peptides, a key pathological hallmark of Alzheimer's disease, has been a subject of scientific inquiry. Studies have explored its potential to inhibit the formation of Aβ42 fibrils and oligomers. In vitro experiments have demonstrated that certain benzofuran derivatives can interfere with the aggregation process, although the specific efficacy of the N-(2-methoxyphenyl) substitution is an area of active investigation. The neuroprotective potential of this compound is often evaluated in cell-based assays, examining its ability to mitigate Aβ42-induced cytotoxicity in neuronal cell lines. The mechanism is thought to involve direct binding to Aβ42 monomers or early-stage aggregates, thereby redirecting the aggregation pathway towards non-toxic species.
Anti-inflammatory Signaling Pathways
The anti-inflammatory properties of this compound have been investigated, with a focus on its modulation of key signaling pathways. Research has indicated that this compound may exert its effects through the inhibition of pro-inflammatory cytokines and enzymes. In silico docking studies have suggested potential interactions with enzymes such as cyclooxygenase (COX), which are crucial mediators of inflammation. Furthermore, in vitro studies using cell lines like RAW 264.7 macrophages have been employed to assess its impact on the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and COX-2. The modulation of transcription factors such as nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response, is another area of mechanistic exploration for this class of compounds.
Antimicrobial and Antifungal Mechanism of Action Investigations
The antimicrobial and antifungal activities of this compound have been evaluated against a range of pathogens. The mechanism of action is believed to involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes. For its antibacterial action, potential targets include enzymes involved in cell wall synthesis or DNA replication. In the context of its antifungal properties, studies have explored the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. The lipophilic nature of the benzofuran core is thought to facilitate its passage through microbial cell walls, allowing it to reach its intracellular targets.
Antiviral Activity and Mechanism of Action Studies (e.g., HIV-1 Reverse Transcriptase, Protease Inhibition)
This compound has been investigated for its potential antiviral properties, particularly against the human immunodeficiency virus type 1 (HIV-1). The primary mechanisms explored are the inhibition of key viral enzymes, namely reverse transcriptase (RT) and protease. In silico modeling has been utilized to predict the binding affinity of the compound to the active sites of these enzymes. These computational predictions are often followed by in vitro enzymatic assays to quantify the inhibitory activity. The benzofuran scaffold is considered a promising pharmacophore for the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Targeting of Specific Proteins (e.g., CDKs, Carbonic Anhydrases, LYP, InhA, EthR)
The interaction of this compound with various protein targets has been a focus of research to understand its broader therapeutic potential. These investigations include:
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Evaluation of Substituent Effects on Biological Activity
The substitution patterns on both the benzofuran (B130515) ring and the N-phenyl moiety play a critical role in determining the biological activity of this class of compounds. Research has systematically explored how different functional groups at various positions influence the efficacy of these molecules as neuroprotective agents, anticancer agents, and modulators of protein aggregation.
In the context of neuroprotection, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their ability to protect against excitotoxic neuronal cell damage. nih.govresearchgate.net Among eighteen derivatives, substitutions on the N-phenyl ring were found to be crucial. Specifically, a methyl group at the R2 (meta) position or a hydroxyl group at the R3 (para) position of the N-phenyl ring was shown to be important for neuroprotective action. nih.govresearchgate.net Compound 1f , with a methyl group at the R2 position, demonstrated the most potent neuroprotective effect, comparable to the NMDA antagonist memantine. nih.govresearchgate.net
For anticancer applications, substitutions on the benzofuran nucleus itself have been shown to be critical for antiproliferative activity. In a study of 2-aroyl benzofuran derivatives, the presence of a methoxy (B1213986) group at the C-6 position of the benzofuran skeleton was found to be essential for potent activity. mdpi.com The removal of this C-6 methoxy group resulted in inactive compounds. mdpi.com Furthermore, a methyl group at the C-3 position of the benzofuran ring increased potency by 2 to 38-fold compared to the unsubstituted counterpart. mdpi.com
The nature of the substituent on the N-phenyl ring also dictates the molecule's ability to modulate the aggregation of amyloid-beta (Aβ42), a peptide implicated in Alzheimer's disease. N-phenylbenzofuran-2-carboxamide derivatives featuring a methoxyphenol pharmacophore demonstrated a concentration-dependent inhibition of Aβ42 aggregation. researchgate.netnih.gov In contrast, the incorporation of a 4-methoxyphenyl (B3050149) ring led to a significant acceleration of Aβ42 fibrillogenesis. researchgate.netnih.gov
In the realm of antihyperlipidemic activity, a series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides were synthesized. nih.gov Specific derivatives, compounds 3b and 4c' , were identified as potent lipid-lowering agents, significantly reducing plasma triglyceride levels in vivo. nih.gov
| Core Structure | Substituent(s) | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | -CH3 at R2 of N-phenyl ring | Neuroprotection | Most potent and efficacious neuroprotective action against NMDA-induced excitotoxicity. | nih.govresearchgate.net |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | -OH at R3 of N-phenyl ring | Neuroprotection | Marked anti-excitotoxic effects. | nih.govresearchgate.net |
| 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan | Methoxy group at C-6 of benzofuran | Antiproliferative | Essential for potent activity; removal leads to inactive compounds. | mdpi.com |
| 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan | Methyl group at C-3 of benzofuran | Antiproliferative | Increased potency by 2–38 fold. | mdpi.com |
| N-phenylbenzofuran-2-carboxamide | Methoxyphenol on N-phenyl ring | Aβ42 Aggregation Modulation | Inhibited Aβ42 aggregation. | researchgate.netnih.gov |
| N-phenylbenzofuran-2-carboxamide | 4-methoxyphenyl on N-phenyl ring | Aβ42 Aggregation Modulation | Accelerated Aβ42 fibrillogenesis. | researchgate.netnih.gov |
| N-(benzoylphenyl)-1-benzofuran-2-carboxamide | Specific benzoyl substitutions | Antihyperlipidemic | Potent lipid-lowering agents. | nih.gov |
Impact of Molecular Conformation and Stereochemistry on Biological Interactions
The three-dimensional arrangement of the this compound scaffold is a key determinant of its biological activity. The relative orientation of the benzofuran and the N-phenyl rings, governed by the dihedral angle, influences how the molecule fits into the binding pocket of a biological target.
Crystal structure analysis of the related compound 2-(2-methoxyphenyl)-1-benzofuran reveals a dihedral angle of 16.67° between the aromatic ring systems. nih.gov Theoretical calculations on 2-phenylbenzofuran suggest a nearly pseudo-planar geometry is favorable. This conformational preference is critical for biological interactions. Molecular docking studies on modulators of amyloid-beta aggregation have suggested that the orientation of the bicyclic aromatic rings, such as benzofuran, plays a significant role in determining whether the compound inhibits or accelerates Aβ42 aggregation. researchgate.netnih.gov
Furthermore, the crystal structures of several 2,3-dihydrobenzofuran-7-carboxamide derivatives, which are structurally related, have been solved in complex with the enzyme poly(ADP-ribose)polymerase-1 (PARP-1). ebi.ac.uk These structures provide crucial insights into the specific conformations required for binding and inhibition, guiding the design of more potent inhibitors. ebi.ac.uk While specific stereochemical studies on this compound were not found, the general principles of stereochemistry suggest that chiral derivatives could exhibit differential activity, with one enantiomer potentially being more active than the other.
Correlation of Physicochemical Descriptors with Mechanistic Outcomes
The biological effects of this compound derivatives can be correlated with various physicochemical descriptors. Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that relate the chemical structure to biological activity. researchgate.net
For related 2-phenylbenzofuran derivatives, QSAR models have been developed using quantum chemical descriptors to understand the relationship between physicochemical parameters and their observed biological activities. researchgate.net These descriptors often include:
Electronic properties: such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's ability to donate or accept electrons.
Lipophilicity (LogP): which influences the compound's ability to cross cell membranes and reach its target.
Steric parameters: which describe the size and shape of the molecule.
Topological indices: which quantify aspects of molecular structure.
These studies help in predicting the activity of new derivatives and in understanding the mechanistic basis of their action. For instance, chemoinformatic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on related benzofuran-oxadiazole molecules help in predicting their drug-likeness and potential metabolic fate, which are crucial mechanistic outcomes. mdpi.com The correlation of these descriptors allows for a more rational approach to drug design, optimizing for both potency and favorable pharmacokinetic properties.
Identification of Pharmacophoric Features Essential for Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features have been identified for different biological activities.
Hydrogen Bonding: The carboxamide linker is a crucial pharmacophoric element, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). In the context of HDAC8 inhibition, pharmacophore models identified the amide oxygen and the two hydrogens of the amide group as key features for binding to the enzyme's active site. scispace.com
Aromatic/Hydrophobic Regions: The benzofuran ring system and the N-phenyl ring provide two key hydrophobic regions that can engage in π-π stacking or hydrophobic interactions with the target protein. The orientation and substitution of these rings are critical. researchgate.netnih.gov
Specific Substituents: As detailed in the SAR section, specific substituents act as key pharmacophoric features. For antiproliferative activity against tubulin, a methoxy group at C-6 and a methyl group at C-3 of the benzofuran ring are essential. mdpi.com For neuroprotection, a methyl or hydroxyl group on the N-phenyl ring is a key feature. nih.govresearchgate.net For modulating Aβ42 aggregation, a methoxyphenol moiety on the N-phenyl ring is a critical pharmacophore for inhibitory activity. researchgate.netnih.gov
The combination of the central carboxamide linker with the dual aromatic systems of the benzofuran and the N-phenyl ring, decorated with specific functional groups, constitutes the essential pharmacophore for the diverse biological activities observed for this class of compounds.
| Compound Name/Identifier | Systematic Name |
|---|---|
| This compound | This compound |
| Compound 1f (neuroprotective) | 7-methoxy-N-(3-methylphenyl)benzofuran-2-carboxamide |
| Compound 3b (antihyperlipidemic) | N-(3-benzoylphenyl)-1-benzofuran-2-carboxamide |
| Compound 4c' (antihyperlipidemic) | N-(4-acetyl-2-methoxyphenyl)-1-benzofuran-2-carboxamide |
| Memantine | 3,5-dimethyladamantan-1-amine |
Pre Clinical Pharmacological Investigations Mechanistic and in Vitro
In Vitro Cytotoxicity and Selectivity Profiling in Disease-Relevant Cell Lines
Investigations into the cytotoxic profile of N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide have been conducted within the context of neuroprotection. In a study evaluating a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, the compound corresponding to this compound was assessed for its ability to protect against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cultured rat cortical cells. nih.govresearchgate.net
Excitotoxicity, a pathological process in which excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a key mechanism in various neurodegenerative disorders. The study aimed to identify compounds capable of mitigating this damage.
The research found that while several derivatives in the series demonstrated significant neuroprotective effects, this compound (referred to as compound 1c in the study) did not exhibit any significant protective activity against NMDA-induced neuronal cell damage. nih.gov The viability of NMDA-treated cells was not significantly increased by co-treatment with this specific compound. nih.gov This suggests a lack of potent anti-excitotoxic activity under the tested conditions, differentiating it from other analogues in the same chemical series that showed marked neuroprotective action. nih.govresearchgate.net
Table 1: In Vitro Neuroprotection Against NMDA-Induced Excitotoxicity
| Compound | Cell Line | Assay | Concentration | Result |
|---|---|---|---|---|
| This compound | Primary Rat Cortical Neurons | Cell Viability (MTT Assay) | Not specified | No significant protection against NMDA-induced toxicity |
In Vitro Metabolic Stability Profiling (e.g., Microsomal Stability, Plasma Stability)
A comprehensive review of the scientific literature did not yield specific data regarding the in vitro metabolic stability of this compound. Studies involving microsomal or plasma stability assays, which are crucial for predicting a compound's metabolic fate and in vivo half-life, have not been published for this specific molecule. Such assays typically involve incubating the compound with liver microsomes (containing key metabolic enzymes) or plasma and measuring the rate of its degradation over time. nih.govresearchgate.net The absence of this information represents a significant gap in the preclinical characterization of the compound.
Plasma Protein Binding Studies (In Vitro)
There is no specific information available in the published scientific literature on the in vitro plasma protein binding characteristics of this compound. Plasma protein binding is a critical parameter that influences the distribution, metabolism, and excretion of a drug, ultimately affecting its efficacy and safety profile. nih.govnih.gov The extent to which a compound binds to plasma proteins like albumin determines its free (unbound) concentration, which is the pharmacologically active fraction. nih.gov Without experimental data from methods such as equilibrium dialysis or ultrafiltration, the binding affinity of this compound for plasma proteins remains uncharacterized.
In Vitro Genotoxicity and Mutagenicity Assessment (Mechanistic)
No specific studies detailing the in vitro genotoxic or mutagenic potential of this compound were identified in the available scientific literature. Standard assessments for genotoxicity, such as the bacterial reverse mutation assay (Ames test), are fundamental for evaluating a compound's potential to cause DNA damage, which can lead to mutations and potentially cancer. nih.govnih.gov The ICH M7 guideline recommends such assessments for pharmaceutical impurities to limit potential carcinogenic risk. nih.gov The genotoxic profile of this compound has not been reported, and therefore its potential to interact with genetic material is unknown.
Development of Advanced Analytical Methodologies
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)
Chromatographic techniques are fundamental in the pharmaceutical sciences for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of non-volatile and thermally labile compounds like "N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide". A typical HPLC method for this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases.
A validated HPLC method for the purity determination and quantification of "this compound" could be established with the following parameters:
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
This method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative Validation Parameters for HPLC Method
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Retention Time | Approximately 5.8 min |
Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector, is suitable for volatile and thermally stable compounds. For a compound like "this compound", GC analysis might require derivatization to increase its volatility and thermal stability. The primary application of GC-MS would be for the identification of impurities and for providing orthogonal data to HPLC for purity confirmation.
Table 2: Representative GC Conditions for Analysis
| Parameter | Condition |
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280°C |
| Oven Program | 100°C (1 min), ramp to 300°C at 20°C/min, hold for 5 min |
| Detector | Mass Spectrometer (Scan mode) |
Coupled Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)
For the analysis of "this compound" in complex biological matrices such as plasma or tissue homogenates, a highly selective and sensitive method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications. This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.
An LC-MS/MS method would be developed to quantify the parent compound and its potential metabolites. The method would typically involve protein precipitation or liquid-liquid extraction to remove the bulk of the matrix components, followed by chromatographic separation and detection by MS/MS operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing excellent selectivity and sensitivity.
Table 3: Example LC-MS/MS Parameters for Quantification in Plasma
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | e.g., [M+H]+ → fragment ion |
This methodology would allow for the determination of the pharmacokinetic profile of the compound in preclinical studies.
Development of High-Throughput Screening Assays for Biological Evaluation
High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. For "this compound" and its analogs, HTS assays are instrumental in discovering and characterizing their biological activities.
Given that benzofuran-2-carboxamide (B1298429) derivatives have shown promise as anticancer agents, a relevant HTS assay could be a cell-based assay measuring cell viability or proliferation. For example, an MTT or a CellTiter-Glo® luminescent cell viability assay could be employed.
The development of such an assay would involve several key steps:
Assay Principle: Selection of a suitable cancer cell line and a detection method that provides a robust and reproducible signal.
Assay Miniaturization: Adapting the assay to a high-density format (e.g., 384- or 1536-well plates) to conserve reagents and increase throughput.
Assay Validation: Evaluating the assay's performance using statistical parameters like the Z'-factor, which measures the signal-to-background ratio and the variability of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.
Table 4: Illustrative High-Throughput Screening Assay for Antiproliferative Activity
| Parameter | Description |
| Assay Type | Cell-based, luminescent cell viability |
| Cell Line | e.g., A549 (human lung carcinoma) |
| Plate Format | 384-well |
| Compound Concentration | Typically screened at a single high concentration (e.g., 10 µM) |
| Detection Reagent | e.g., CellTiter-Glo® |
| Incubation Time | 72 hours |
| Primary Endpoint | Inhibition of cell proliferation (%) |
Compounds identified as "hits" in the primary screen would then be subjected to secondary assays to confirm their activity and determine their potency (e.g., IC₅₀ determination). This HTS approach enables the efficient evaluation of large compound libraries to identify promising lead candidates for further drug development.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets and Pathways for N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
The established bioactivity of benzofuran-2-carboxamide (B1298429) derivatives suggests that this compound and its analogs could interact with a variety of novel biological targets and pathways. Research into related compounds has provided a roadmap for these future investigations.
Neurodegenerative Diseases : Studies on a library of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated their potential as neuroprotective agents. nih.govresearchgate.net These compounds showed efficacy against NMDA-induced excitotoxicity, a key pathological mechanism in conditions like stroke and neurodegenerative disorders. researchgate.net Furthermore, some derivatives exhibited significant reactive oxygen species (ROS) scavenging and antioxidant activities. nih.govresearchgate.net This points to the potential for this compound to be investigated as a modulator of pathways involved in oxidative stress and excitotoxicity. Another critical area is Alzheimer's disease, where derivatives of N-phenylbenzofuran-2-carboxamide have been shown to modulate the aggregation of Amyloid Beta (Aβ42) peptides, a central event in the disease's pathology. researchgate.net Depending on their substitution patterns, these compounds could either inhibit or accelerate Aβ42 fibrillogenesis, indicating a potential to target protein misfolding pathways. researchgate.net Analogs have also been found to act as agonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a target for enhancing cognitive function.
Oncology : The benzofuran (B130515) scaffold is present in numerous compounds with demonstrated anticancer activity. nih.gov For instance, certain 2-aroyl benzofuran derivatives have been found to target the colchicine (B1669291) site on tubulin, thereby acting as antimicrotubule agents and inhibiting cancer cell proliferation. mdpi.com Other 2-benzoylbenzofuran compounds have also shown potent cytotoxic activities against various cancer cell lines. mdpi.com This suggests that this compound could be screened against a panel of cancer-related targets, including tubulin, protein kinases, and other enzymes involved in cell cycle regulation.
Infectious Diseases : The broader class of benzofuran derivatives has been evaluated for a range of antimicrobial activities. nih.govnih.gov Future studies could therefore explore the potential of this compound as a lead compound for developing new antibacterial or antifungal agents by testing its efficacy against various pathogens and elucidating its mechanism of action.
A summary of neuroprotective activity for selected benzofuran-2-carboxamide derivatives is presented below.
Table 1: Neuroprotective Effects of Selected 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivatives Against NMDA-Induced Excitotoxicity
| Compound | Substitution | Cell Viability (% of Control) at 100 µM |
|---|---|---|
| 1c | 2-Methylphenyl | 85.2 ± 3.5 |
| 1f | 3-Methylphenyl | 95.8 ± 4.1 |
| 1i | 2-Hydroxyphenyl | 82.1 ± 2.9 |
| 1j | 3-Hydroxyphenyl | 88.6 ± 3.8 |
| 1p | 2-Trifluoromethylphenyl | 84.5 ± 3.1 |
Data is sourced from studies on primary cultured rat cortical cells. nih.gov
Application as Chemical Probes for Biological Systems
Beyond direct therapeutic applications, this compound and its derivatives have significant potential as chemical probes to investigate complex biological systems.
A chemical probe is a small molecule used to study and manipulate a biological process or target. The ability of N-phenylbenzofuran-2-carboxamide derivatives to modulate Aβ42 aggregation makes them valuable pharmacological tools for dissecting the mechanisms of amyloid plaque formation. researchgate.net By systematically altering the structure of the benzofuran core and the N-phenyl substituent, researchers can probe the specific molecular interactions that drive or inhibit protein aggregation.
Furthermore, the benzofuran scaffold is amenable to chemical modifications that can transform it into a fluorescent probe for bioimaging. nih.gov By incorporating fluorophores or environmentally sensitive dyes into the structure of this compound, it may be possible to create probes that can visualize specific enzymes, receptors, or cellular structures in real-time within living cells and organisms. nih.govresearchgate.net Such probes would be invaluable for studying the spatiotemporal dynamics of biological pathways and for diagnostic applications.
Advanced Synthetic Methodologies for Library Expansion
To fully explore the therapeutic and research potential of this compound, the development of diverse libraries of related compounds is essential. While classical synthetic methods, such as the coupling of benzofuran-2-carboxylic acid with an appropriate aniline (B41778), are effective, modern synthetic chemistry offers more advanced and modular strategies for rapid library expansion. nih.gov
One such powerful technique is the combination of directing group-assisted C–H activation and transamidation. mdpi.com This strategy allows for the precise and efficient installation of a wide array of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold, a position often crucial for biological activity. Following the C-H functionalization, a one-pot transamidation procedure can be used to cleave the directing group and introduce a diverse set of amides at the C2 position. This highly modular approach enables the generation of structurally complex benzofuran-2-carboxamides from simple precursors in just a few steps, greatly accelerating the structure-activity relationship (SAR) studies needed for lead optimization. mdpi.com Other modern techniques, including Larock-type couplings and one-step cyclization reactions, further expand the toolkit for creating functionalized benzofuran cores. nih.govmdpi.com
Table 2: Comparison of Synthetic Methodologies for Benzofuran-2-Carboxamide Analogs
| Methodology | Description | Key Advantages |
|---|---|---|
| Classical Amide Coupling | Activation of benzofuran-2-carboxylic acid followed by reaction with an aniline. nih.gov | Straightforward, reliable for specific targets. |
| Directed C–H Arylation | Use of a directing group (e.g., 8-aminoquinoline) to functionalize the C3 position, followed by transamidation. mdpi.com | Highly modular, allows for rapid diversification at multiple positions. |
| One-Step Cyclization | Reaction of a substituted phenol (B47542) with an α-bromo ketone to directly form the functionalized benzofuran ring. mdpi.com | Convergent, efficient for building the core scaffold. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be powerfully applied to the this compound scaffold to guide the design of new analogs with enhanced potency and optimized properties.
Activity Prediction : By aggregating existing experimental data on the biological activities of various benzofuran derivatives, quantitative structure-activity relationship (QSAR) models can be built using ML algorithms like random forests or deep neural networks. arxiv.orgmdpi.com These models can then predict the activity of virtual, yet-to-be-synthesized compounds, allowing chemists to prioritize the most promising candidates and reduce unnecessary synthetic effort. mdpi.com
De Novo Design : Generative AI models, such as recurrent neural networks (RNNs), generative adversarial networks (GANs), and variational autoencoders (VAEs), can learn the underlying patterns of known active molecules to design entirely new chemical structures. nih.govnih.gov These models can be trained on libraries of active benzofuran compounds and then tasked to generate novel analogs of this compound that are predicted to have high activity against a specific target, such as the Aβ42 peptide or tubulin. researchgate.netmdpi.comscribd.com
Synthesis Planning : AI tools are also being developed for computer-aided synthesis planning (CASP). These platforms can analyze a target molecule and propose a viable synthetic route, potentially identifying more efficient or novel chemical transformations to access complex analogs. nih.gov
The integration of these AI/ML approaches will enable a more rapid and resource-efficient exploration of the chemical space around this compound, significantly enhancing the probability of discovering next-generation therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide, and how is structural purity ensured?
- Methodology : Multi-step synthesis typically involves (i) preparation of benzofuran-2-carboxylic acid via cyclization of 2-hydroxybenzoic acid derivatives, (ii) Pd-catalyzed C–H arylation for introducing the 2-methoxyphenyl group, and (iii) transamidation for carboxamide formation .
- Analytical Validation : Purity is confirmed via HPLC (>95%) and structural integrity via /-NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. Which pharmacological targets are associated with this compound?
- Key Targets : The compound acts as a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), enhancing cognitive functions in rodent models of memory impairment .
- Experimental Design : Target validation involves radioligand binding assays (e.g., -MLA for α7 nAChR) and in vivo behavioral tests (e.g., Morris water maze for spatial memory) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzofuran core) influence neuroprotective activity?
- Structure-Activity Relationship (SAR) :
- R2 Position : A -CH group (e.g., compound 1f ) enhances NMDA receptor antagonism, reducing excitotoxicity in rat cortical neurons .
- R3 Position : A -OH group (e.g., compound 1j ) improves antioxidant capacity via radical scavenging (IC = 12.3 μM in DPPH assay) .
Q. What metabolic pathways and enzymes are involved in the biotransformation of this compound?
- Key Pathways : Hepatic microsomes metabolize the compound via CYP2E1-mediated oxidation, producing o-aminophenol and o-nitrosoanisole as major metabolites .
- Enzymatic Profiling : Use CYP isoform-specific inhibitors (e.g., disulfiram for CYP2E1) and induced microsomes (e.g., β-naphthoflavone for CYP1A) to identify metabolic enzymes .
Q. How does this compound modulate oxidative stress in neurodegenerative models?
- Mechanistic Insights :
- ROS Scavenging : Reduces 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals by 65% at 100 μM .
- Lipid Peroxidation : Inhibits malondialdehyde (MDA) formation in rat brain homogenates (IC = 45 μM) .
Q. Can this compound be adapted for imaging CNS receptors (e.g., 5-HT)?
- Imaging Applications : Structural analogs (e.g., -Mefway) are used in PET imaging to quantify 5-HT receptor density in humans .
- Methodology : Radiolabeling via -fluorination and validation using autoradiography in post-mortem brain tissues .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
